molecular formula C13H14O B8164504 2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene

2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene

Cat. No.: B8164504
M. Wt: 186.25 g/mol
InChI Key: FJZQTYIAGXBSCJ-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene is an organic compound with a unique structure that combines a cyclopropylmethoxy group, an ethynyl group, and a methylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 3-methylphenol with cyclopropylmethyl bromide to introduce the cyclopropylmethoxy group. This is followed by a Sonogashira coupling reaction to attach the ethynyl group to the aromatic ring. The reaction conditions often include the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The aromatic ring can be hydrogenated under high pressure to form cyclohexane derivatives.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropylmethoxy group can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethoxy)-1-ethynylbenzene
  • 2-(Cyclopropylmethoxy)-3-methylbenzene
  • 1-Ethynyl-3-methylbenzene

Uniqueness

2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group enhances its stability and lipophilicity, while the ethynyl group provides a site for further functionalization and interaction with biological targets .

Properties

IUPAC Name

2-(cyclopropylmethoxy)-1-ethynyl-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-3-12-6-4-5-10(2)13(12)14-9-11-7-8-11/h1,4-6,11H,7-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZQTYIAGXBSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#C)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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